molecular formula C9H10BrFN4O B15112135 1-(5-Bromopyrimidin-2-yl)-3-fluoropyrrolidine-3-carboxamide

1-(5-Bromopyrimidin-2-yl)-3-fluoropyrrolidine-3-carboxamide

Cat. No.: B15112135
M. Wt: 289.10 g/mol
InChI Key: CRKQOUZJNIZDHR-UHFFFAOYSA-N
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Description

1-(5-Bromopyrimidin-2-yl)-3-fluoropyrrolidine-3-carboxamide is a heterocyclic organic compound that features a pyrimidine ring substituted with a bromine atom at the 5-position and a fluoropyrrolidine carboxamide group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyrimidin-2-yl)-3-fluoropyrrolidine-3-carboxamide typically involves multiple steps, including halogenation, nucleophilic substitution, and amide formation. One common method starts with the bromination of pyrimidine to obtain 5-bromopyrimidine. This intermediate is then subjected to nucleophilic substitution with 3-fluoropyrrolidine under controlled conditions to form the desired product. The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) and bases like potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromopyrimidin-2-yl)-3-fluoropyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

Scientific Research Applications

1-(5-Bromopyrimidin-2-yl)-3-fluoropyrrolidine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents targeting various diseases.

    Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Chemical Biology: It serves as a probe in chemical biology to investigate cellular processes and molecular interactions.

    Industrial Applications: The compound is utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyrimidin-2-yl)-3-fluoropyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The fluoropyrrolidine group enhances the compound’s binding affinity and specificity by forming additional interactions with the target .

Comparison with Similar Compounds

Uniqueness: 1-(5-Bromopyrimidin-2-yl)-3-fluoropyrrolidine-3-carboxamide is unique due to the presence of both a bromopyrimidine and a fluoropyrrolidine moiety, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile chemical modifications and enhances the compound’s potential as a pharmacophore in drug design .

Properties

Molecular Formula

C9H10BrFN4O

Molecular Weight

289.10 g/mol

IUPAC Name

1-(5-bromopyrimidin-2-yl)-3-fluoropyrrolidine-3-carboxamide

InChI

InChI=1S/C9H10BrFN4O/c10-6-3-13-8(14-4-6)15-2-1-9(11,5-15)7(12)16/h3-4H,1-2,5H2,(H2,12,16)

InChI Key

CRKQOUZJNIZDHR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1(C(=O)N)F)C2=NC=C(C=N2)Br

Origin of Product

United States

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